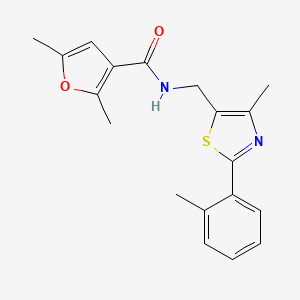

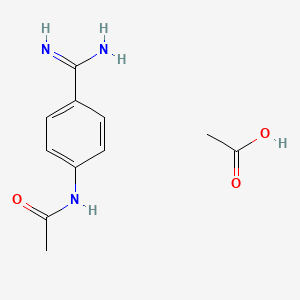

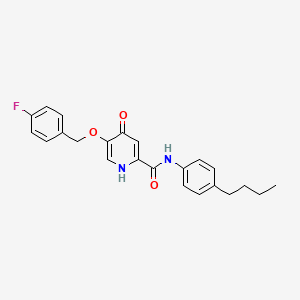

N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential as biologically active substances, and they have been explored for various applications including anticancer, antibacterial, antifungal, and as enzyme inhibitors .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of Schiff's bases, which are then coupled with appropriate pharmacophores to enhance biological activity. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique known for reducing reaction times and improving yields . Another approach for synthesizing 1,2,4-thiadiazole derivatives involves the cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired compounds .

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These methods provide detailed information about the molecular framework and the substitution patterns on the thiadiazole ring, which are crucial for understanding the compound's interaction with biological targets .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the Schiff's bases containing a thiadiazole scaffold can interact with cancer cell lines, leading to promising anticancer activity . The chemical reactivity of these compounds is also influenced by the presence of substituents on the thiadiazole ring, which can be tailored to target specific enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, stability, and oral drug-like behavior, are important for their pharmacokinetic profile. Computational studies, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, are performed to evaluate these properties. The results from such studies can indicate good oral drug-like behavior, which is a positive indicator for the potential development of these compounds as therapeutic agents .

科学研究应用

抗癌活性

研究表明噻二唑衍生物在抗癌应用中具有潜力。Tiwari 等人 (2017 年) 的一项研究重点关注含有噻二唑骨架和苯甲酰胺基团的新型席夫碱的合成,该席夫碱对各种人类癌细胞系表现出有希望的体外抗癌活性。这些化合物的 GI50 值与标准药物阿霉素相当,其中一些被确定为有效的抗癌剂。分子对接和 ADMET 预测进一步支持了它们作为口服癌症治疗剂的潜力 (Tiwari 等人,2017 年)。

碳酸酐酶抑制

Büyükkıdan 等人 (2013 年) 的另一项研究合成了杂环磺酰胺的金属配合物,该配合物对人碳酸酐酶同工酶表现出很强的抑制特性。发现这些配合物是有效的抑制剂,表明它们在需要碳酸酐酶抑制的治疗应用中的效用 (Büyükkıdan 等人,2013 年)。

抗精神病潜力

对与查询化合物结构基序密切相关的杂环甲酰胺的研究探索了它们作为抗精神病剂的潜力。Norman 等人 (1996 年) 的一项研究评估了一系列杂环类似物的多巴胺和血清素受体结合,表明某些化合物在抗精神病治疗中的潜力 (Norman 等人,1996 年)。

抗菌应用

Patel 和 Patel (2015 年) 合成了一系列新型杂环化合物,并对其抗菌和抗真菌活性进行了测试。他们的研究重点介绍了噻二唑衍生物在对抗微生物感染中的潜力 (Patel 和 Patel,2015 年)。

属性

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-13-15(22-19-18-13)16(21)17-10-6-7-11-20(2)12-14-8-4-3-5-9-14/h3-5,8-9H,10-12H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIPDNZMFDLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)